N,N'-cyclohexane-1,4-diylbis(2-methylfuran-3-carboxamide)
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Overview
Description
2-METHYL-N~3~-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}CYCLOHEXYL)-3-FURAMIDE is a complex organic compound characterized by its unique structure, which includes furan rings and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N~3~-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}CYCLOHEXYL)-3-FURAMIDE typically involves multiple steps, starting with the preparation of the furan rings and the cyclohexyl group. The key steps include:
Formation of the Furan Rings: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexyl Group: This step often involves the use of coupling reactions, such as Suzuki–Miyaura coupling, to attach the cyclohexyl group to the furan rings.
Final Assembly: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine group with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N~3~-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}CYCLOHEXYL)-3-FURAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions, particularly at the furan rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction can yield furfuryl alcohols.
Scientific Research Applications
2-METHYL-N~3~-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}CYCLOHEXYL)-3-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-METHYL-N~3~-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}CYCLOHEXYL)-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-3-FURANAMIDE: A simpler analog with similar furan rings but lacking the cyclohexyl group.
N-CYCLOHEXYL-3-FURAMIDE: Contains the cyclohexyl group but lacks the additional furan ring.
Uniqueness
2-METHYL-N~3~-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}CYCLOHEXYL)-3-FURAMIDE is unique due to its combination of furan rings and a cyclohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22N2O4 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-methyl-N-[4-[(2-methylfuran-3-carbonyl)amino]cyclohexyl]furan-3-carboxamide |
InChI |
InChI=1S/C18H22N2O4/c1-11-15(7-9-23-11)17(21)19-13-3-5-14(6-4-13)20-18(22)16-8-10-24-12(16)2/h7-10,13-14H,3-6H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
HVQTWEXKWBVLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCC(CC2)NC(=O)C3=C(OC=C3)C |
Origin of Product |
United States |
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